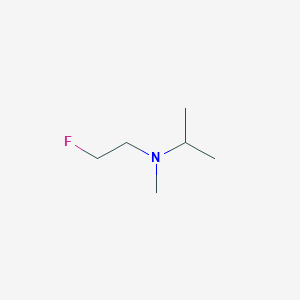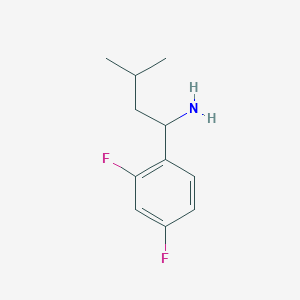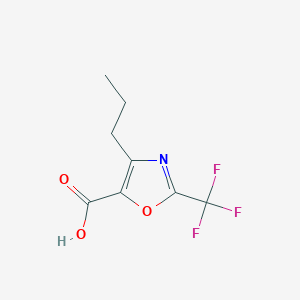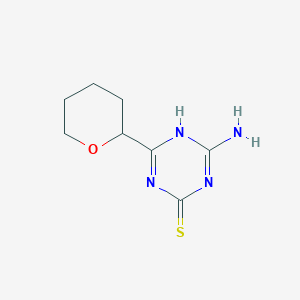
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.
Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Sulfonamide, sulfonic acid.
Substitution: Sulfonamide esters, sulfonate esters.
Applications De Recherche Scientifique
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Benzyl 6-(chlorosulfonyl)-1H-indole-1-carboxylate: Similar structure but lacks the dihydro component.
Benzyl 6-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-2-carboxylate: The carboxylate group is attached to a different position on the indole ring.
Uniqueness: Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C16H14ClNO4S |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clé InChI |
GIXZKHKEPXRASJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)



![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)


![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)

![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
